2-[7-(3-fluorophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-[7-(3-fluorophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H13F4N5O3 and its molecular weight is 447.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.09545194 g/mol and the complexity rating of the compound is 846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Fezolinetant , is the Neurokinin-3 (NK-3) receptor . The NK-3 receptor is a G-protein-coupled receptor in the tachykinin family of neuropeptides, which plays a crucial role in various physiological processes, including pain perception, stress response, and regulation of endocrine function .
Mode of Action
Fezolinetant acts as a selective antagonist at the NK-3 receptor . By binding to this receptor, it prevents the action of its natural ligand, Neurokinin B (NKB), thereby inhibiting the downstream signaling pathways . This results in the modulation of the physiological processes controlled by NK-3 receptors .
Biochemical Pathways
The antagonistic action of Fezolinetant on the NK-3 receptor affects several biochemical pathways. Primarily, it inhibits the activation of phospholipase C (PLC), which is typically triggered by the binding of NKB to the NK-3 receptor . This leads to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), secondary messengers involved in the release of intracellular calcium and activation of protein kinase C (PKC), respectively . The overall effect is a modulation of cellular functions regulated by these pathways .
Pharmacokinetics
This suggests that the compound is well-absorbed from the gastrointestinal tract, widely distributed within the body, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of Fezolinetant’s action primarily involve the inhibition of NK-3 receptor-mediated signaling pathways . This can lead to a variety of effects depending on the tissue and the specific role of the NK-3 receptor in that tissue . For instance, in tissues where NK-3 receptor signaling promotes pain perception or stress responses, Fezolinetant may have analgesic or anxiolytic effects .
Action Environment
The action, efficacy, and stability of Fezolinetant can be influenced by various environmental factors. These may include the pH and composition of the gastrointestinal tract (which can affect absorption), the presence of binding proteins in the blood (which can affect distribution), the activity of metabolic enzymes (which can affect metabolism), and renal and hepatic function (which can affect excretion) . .
Properties
IUPAC Name |
2-[7-(3-fluorophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O3/c21-12-4-3-5-13(10-12)27-8-9-28-17(18(27)31)26-29(19(28)32)11-16(30)25-15-7-2-1-6-14(15)20(22,23)24/h1-10H,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKAAKQXNKFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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